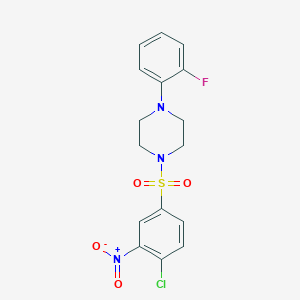
1-Chloro-4-((4-(2-fluorophenyl)piperazinyl)sulfonyl)-2-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-4-((4-(2-fluorophenyl)piperazinyl)sulfonyl)-2-nitrobenzene is a complex organic compound featuring a chloro, fluorophenyl, piperazinyl, sulfonyl, and nitro functional groups
作用機序
Target of Action
The compound contains a piperazine ring, which is a common feature in many pharmaceuticals such as antipsychotics and antihistamines . The fluorophenyl group might also interact with certain biological targets, but without specific studies, it’s hard to determine the exact targets of this compound.
Mode of Action
The mode of action would depend on the specific biological target. Piperazine derivatives often act as antagonists or agonists at various receptors . The sulfonyl and nitro groups might also play a role in the compound’s interaction with its targets.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-((4-(2-fluorophenyl)piperazinyl)sulfonyl)-2-nitrobenzene typically involves multi-step organic reactions. A common synthetic route includes:
Nitration: Introduction of the nitro group to a benzene ring.
Sulfonylation: Addition of the sulfonyl group.
Piperazine Derivatization: Attachment of the piperazine moiety.
Chlorination: Introduction of the chloro group.
Industrial Production Methods: Industrial production often employs batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity. Solvent choice and purification steps are crucial to ensure the final product meets the required specifications.
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form amines.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The chloro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Amines: From the reduction of the nitro group.
Substituted Derivatives: From nucleophilic substitution reactions.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology and Medicine:
Pharmacological Research: Investigated for potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Drug Development: Serves as a scaffold for designing new pharmaceutical compounds.
Industry:
Material Science: Utilized in the development of advanced materials with specific properties.
類似化合物との比較
1-Chloro-4-(piperazinyl)sulfonyl-2-nitrobenzene: Lacks the fluorophenyl group.
1-Chloro-4-((4-(2-chlorophenyl)piperazinyl)sulfonyl)-2-nitrobenzene: Contains a chlorophenyl instead of a fluorophenyl group.
Uniqueness: The presence of the 2-fluorophenyl group in 1-Chloro-4-((4-(2-fluorophenyl)piperazinyl)sulfonyl)-2-nitrobenzene imparts unique electronic and steric properties, potentially enhancing its biological activity and selectivity compared to similar compounds.
特性
IUPAC Name |
1-(4-chloro-3-nitrophenyl)sulfonyl-4-(2-fluorophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFN3O4S/c17-13-6-5-12(11-16(13)21(22)23)26(24,25)20-9-7-19(8-10-20)15-4-2-1-3-14(15)18/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOEYTXLBCUHEJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
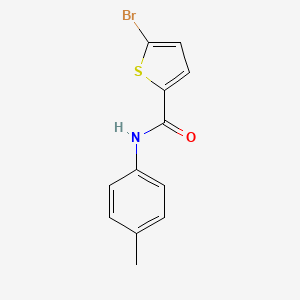
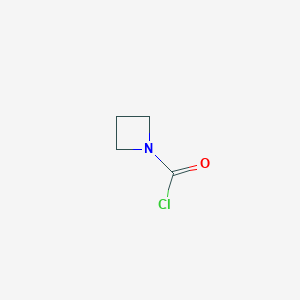
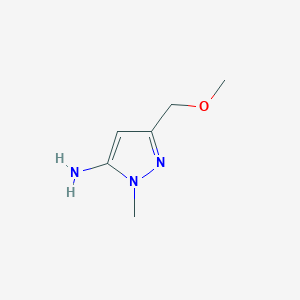
![2,6-difluoro-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2933922.png)
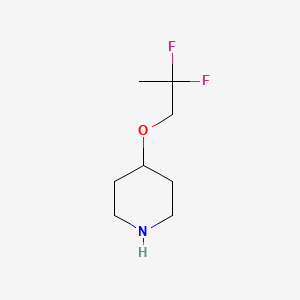
![6-chloro-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2933930.png)
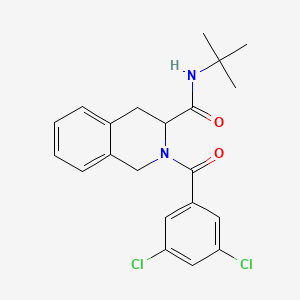
![N-(2,4-DIMETHOXYPHENYL)-2-{[4-(4-FLUOROBENZENESULFONYL)-2-(4-FLUOROPHENYL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE](/img/structure/B2933933.png)
![1-(4-methoxyphenyl)-5-oxo-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}pyrrolidine-3-carboxamide](/img/structure/B2933934.png)
![N-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-(cyclopropylmethyl)-1-propanamine](/img/structure/B2933936.png)
![6-methyl-4-oxo-N-(3-pyridylmethyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2933937.png)
![(E)-3-(furan-2-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acrylamide](/img/structure/B2933939.png)
![[2-(2-Bromophenyl)cyclopropyl]-phenylmethanamine;hydrochloride](/img/structure/B2933940.png)
![2-((4-(1H-pyrrol-1-yl)-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2933941.png)
